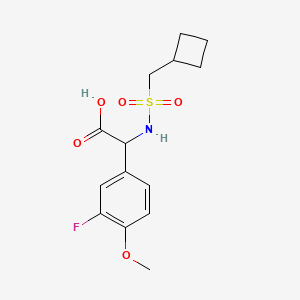![molecular formula C19H25NO4 B7449461 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid](/img/structure/B7449461.png)
2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid, also known as MPBP, is a synthetic compound that has been widely used in scientific research. MPBP belongs to the class of pyrrolidine derivatives and has shown promising results in various biological studies.
Mécanisme D'action
The exact mechanism of action of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid is not fully understood, but it is believed to act through multiple pathways. 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid has been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various neurological disorders. 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid also inhibits the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and seizures in animal models. 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid is its potential therapeutic applications in various neurological disorders. 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid has also been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid is its complex synthesis method, which may limit its availability and use in research.
Orientations Futures
There are several future directions for research on 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid. One area of interest is the development of more efficient synthesis methods for 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid. Another area of research is the evaluation of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid in clinical trials for its potential use in the treatment of neurological disorders. Additionally, further studies are needed to understand the exact mechanism of action of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid and its potential side effects.
Conclusion:
In conclusion, 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in neurological disorders make it an important area of research. Further studies are needed to fully understand the mechanism of action and potential side effects of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid.
Méthodes De Synthèse
The synthesis of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid involves the reaction of 4-methylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 3-(oxolan-3-yl)pyrrolidine and the resulting product is hydrolyzed to form 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid. The synthesis of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid is a complex process that requires careful handling of reagents and purification steps.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid has been extensively used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid has also been evaluated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-13-2-4-14(5-3-13)17(19(22)23)10-18(21)20-8-6-15(11-20)16-7-9-24-12-16/h2-5,15-17H,6-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHFVPNTQQGEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)N2CCC(C2)C3CCOC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B7449391.png)


![N-(4-chlorophenyl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]acetamide](/img/structure/B7449407.png)
![Methyl 3-[(2-fluorophenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7449415.png)
![N-cyclopropyl-2-(1,7-diazaspiro[4.4]nonan-1-yl)quinoline-4-carboxamide](/img/structure/B7449423.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methylsulfonyl-1,4-diazepane-1-carboxamide](/img/structure/B7449433.png)
![2-[2-Chloro-4-(pyrrolidine-1-carbonyl)phenoxy]acetic acid](/img/structure/B7449440.png)
![[4-(Difluoromethoxy)-2-fluorophenyl]-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]methanone](/img/structure/B7449446.png)
![[9-(Dimethylamino)-3-azaspiro[5.5]undecan-3-yl]-(5-propan-2-ylpyridin-2-yl)methanone](/img/structure/B7449447.png)
![(3aR,5R,7aS)-2-[1-(2-thiophen-2-ylethyl)tetrazol-5-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-ol](/img/structure/B7449453.png)
![3-(5-Chlorofuran-2-yl)-5-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7449472.png)
![1-[2-(1-Hydroxycyclopentyl)acetyl]pyrrolidine-3-sulfonamide](/img/structure/B7449480.png)
![4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid](/img/structure/B7449485.png)